

Protocol: Preparation and Handling of Calphostin C Stock Solutions

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Compound of Interest

Compound Name: *Calphostin I*
CAS No.: 124857-59-6
Cat. No.: B055338

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Abstract & Core Directive

Calphostin C (UCN-1028C) is a potent, highly specific inhibitor of Protein Kinase C (PKC) isolated from *Cladosporium cladosporioides*.^{[1][2]} Unlike ATP-competitive inhibitors, Calphostin C targets the regulatory domain (DAG/phorbol ester binding site).^{[1][2]}

Critical Mechanism Note: Calphostin C is a perylenequinone whose inhibitory activity is strictly photo-dependent.^[3] It requires exposure to visible light to generate short-lived singlet oxygen species (

), which permanently oxidize the cysteine-rich motifs of the PKC regulatory domain.^{[1][2]}

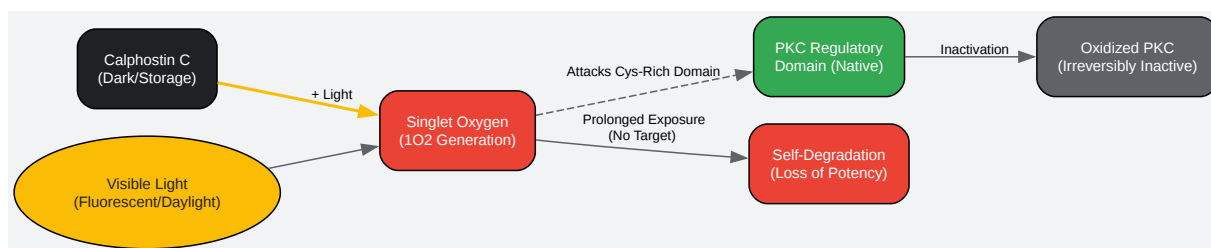
- Storage Rule: Absolute darkness (prevent premature degradation/activation).^[1]
- Assay Rule: Controlled light exposure (required for potency).

Physicochemical Profile

Property	Specification
CAS Number	121263-19-2
Molecular Formula	C H O
Molecular Weight	790.76 g/mol
Appearance	Red to reddish-brown powder/solid
Solubility (Primary)	DMSO (up to ~1.2 mM or 1 mg/mL without heating)
Solubility (Secondary)	Ethanol, Methanol (Variable, less recommended for long-term stock)
Insolubility	Water (Poor)
Primary Target	Protein Kinase C (IC ~50 nM)
Light Sensitivity	Extreme (Photo-activation and Photo-degradation)

Critical Handling Constraints (The "Light Switch" Paradox)

The most common cause of experimental failure with Calphostin C is mishandling its light sensitivity. You must treat the stock solution and the assay condition as opposing environments.



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Figure 1: The Photo-Activation Mechanism. Light is the catalyst that converts Calphostin C into a singlet-oxygen generator. In the absence of the target (PKC), this oxidative potential leads to self-degradation.[1][2]

Protocol: Stock Solution Preparation (1 mM)

Target Concentration: 1 mM (1000 μ M) Solvent: Anhydrous DMSO (Dimethyl sulfoxide) Total Volume: Variable (Calculated based on mass)

Materials Required[2][6][7][8][9][10][11][12]

- Calphostin C (solid vial, typically 50 μ g, 100 μ g, or 1 mg)[1][2]
- Anhydrous DMSO (High purity, $\geq 99.9\%$)[1][2]
- Vortex mixer[1][2]
- Amber microcentrifuge tubes (or tubes wrapped in aluminum foil)
- Dark Room or Dimmed Light Environment (Crucial)

Step-by-Step Procedure

- Environment Setup: Dim the laboratory lights. If possible, work under a safety hood with the sash light OFF or covered with an amber filter. Direct fluorescent light will begin activating/degrading the compound immediately.

- Mass Verification:
 - Best Practice: Do not weigh small amounts (<1 mg) on a standard balance due to static and loss.[\[1\]](#) Dissolve the entire contents of the manufacturer's vial.
 - Calculation: Check the vial mass (e.g., 100 µg).[\[1\]](#)[\[4\]](#)[\[5\]](#)
[\[1\]](#)[\[2\]](#)
 - Example for 100 µg vial:
[\[1\]](#)[\[2\]](#)
- Solubilization:
 - Add the calculated volume of DMSO directly to the original product vial.
 - Vortex gently for 30 seconds. Ensure no powder remains on the cap or walls.
 - Note: The solution should appear reddish-brown.
- Aliquot Generation:
 - Immediately transfer the stock solution into amber tubes or foil-wrapped tubes.
 - Recommended Aliquot Volume: 10–20 µL (Avoid freeze-thaw cycles).
- Storage:
 - Flash freeze in liquid nitrogen (optional but recommended) or place directly into -20°C.[\[1\]](#)
[\[2\]](#)
 - Shelf Life: 3–6 months at -20°C if strictly protected from light.

Protocol: Assay Application & Light Activation

To inhibit PKC, you must incorporate a light-exposure step into your cell-based or cell-free assay.[\[1\]](#)[\[2\]](#)

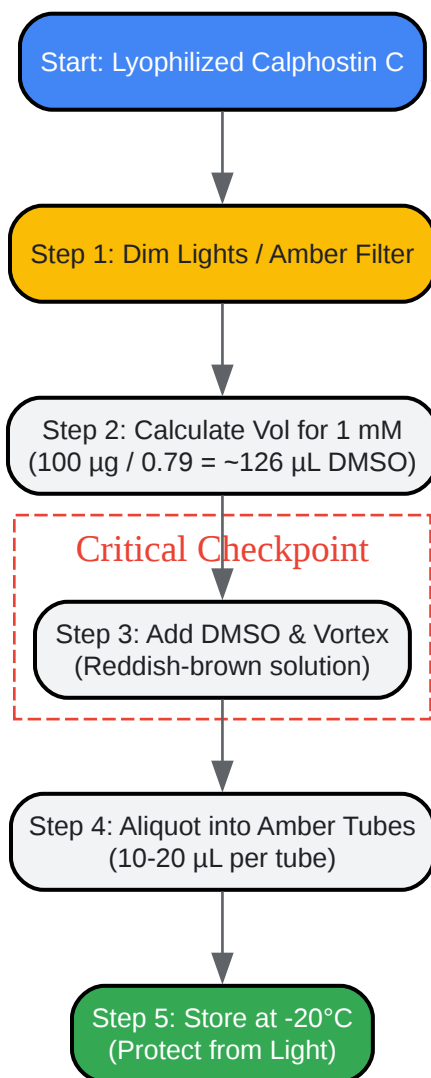
Workflow

- Dilution: Dilute the 1 mM stock in your assay buffer/media to the desired working concentration (typically 50 nM – 1 μ M).
 - Control: Maintain a vehicle control (DMSO) at the same final concentration (<0.1%).[\[1\]](#)[\[2\]](#)
- Incubation (Pre-Activation): Add Calphostin C to the cells/lysate.
- The Light Step (Activation):
 - Expose the sample to standard laboratory fluorescent light (cool white fluorescent lamps) for 10–15 minutes.[\[1\]](#)
 - Distance: ~20–30 cm from the light source.
 - Note: Without this step, IC values may shift by >100-fold (becoming much less potent).[\[1\]](#)[\[2\]](#)
- Post-Activation: Proceed with the specific downstream readout (e.g., phosphorylation assay, proliferation assay).

Troubleshooting & Quality Assurance

Issue	Probable Cause	Corrective Action
Precipitation	Water ingress in DMSO or too high concentration. ^{[1][2]}	Use anhydrous DMSO. Do not exceed 1 mM stock concentration.
Loss of Potency	Photo-degradation during storage.	Ensure stock was stored in foil/amber tubes. Was the stock left on the bench under light?
No Inhibition	Insufficient light activation.	Ensure the assay plate was exposed to fluorescent light for >10 mins. Dark incubators prevent activity.
Cytotoxicity	Off-target oxidative damage.	Calphostin C generates singlet oxygen. High concentrations (>1 μ M) can cause general oxidative stress unrelated to PKC. ^[1]

Workflow Visualization



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Figure 2: Preparation Workflow. Note the emphasis on light protection from Step 1 through Step 5.

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